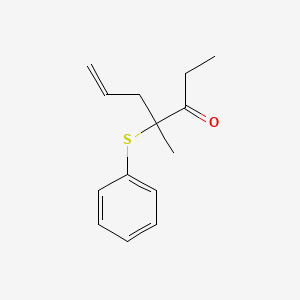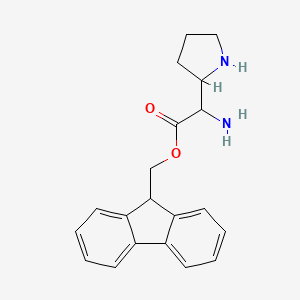![molecular formula C16H20N2O2 B14003114 4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 59050-76-9](/img/structure/B14003114.png)
4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinemethanol,4-[[2-(dimethylamino)phenyl]methyl]-5-hydroxy-6-methyl- is a complex organic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a hydroxymethyl group, a dimethylaminophenyl group, and a methyl group. Its molecular formula is C15H18N2O2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol,4-[[2-(dimethylamino)phenyl]methyl]-5-hydroxy-6-methyl- typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinemethanol with 4-[[2-(dimethylamino)phenyl]methyl]-5-hydroxy-6-methyl- intermediates under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinemethanol,4-[[2-(dimethylamino)phenyl]methyl]-5-hydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various pyridine derivatives, alcohols, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Pyridinemethanol,4-[[2-(dimethylamino)phenyl]methyl]-5-hydroxy-6-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyridinemethanol,4-[[2-(dimethylamino)phenyl]methyl]-5-hydroxy-6-methyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinemethanol: A simpler analog with similar reactivity but lacking the additional substituents.
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
2-Pyridinemethanol: Another analog with different substitution patterns affecting its reactivity and applications.
Uniqueness
3-Pyridinemethanol,4-[[2-(dimethylamino)phenyl]methyl]-5-hydroxy-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
59050-76-9 |
|---|---|
Fórmula molecular |
C16H20N2O2 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
4-[[2-(dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C16H20N2O2/c1-11-16(20)14(13(10-19)9-17-11)8-12-6-4-5-7-15(12)18(2)3/h4-7,9,19-20H,8,10H2,1-3H3 |
Clave InChI |
OVCYEAUCQPHFGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1O)CC2=CC=CC=C2N(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


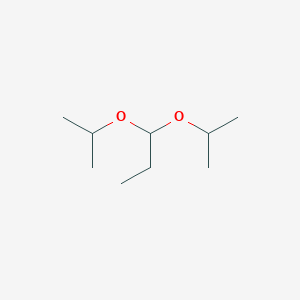

![2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol](/img/structure/B14003061.png)
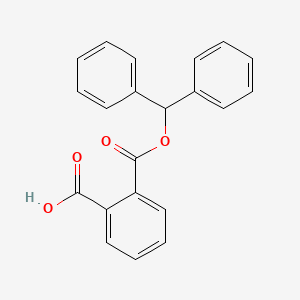
![2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate](/img/structure/B14003066.png)
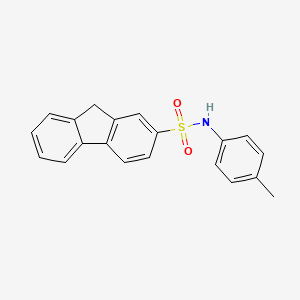
![N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14003078.png)
![2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one](/img/structure/B14003086.png)
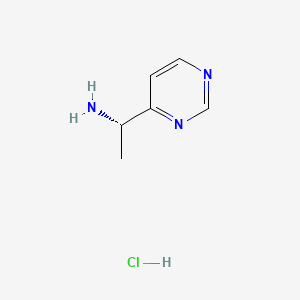
![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)
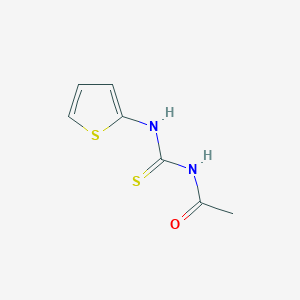
![4-[(N-anilinoanilino)methyl]benzonitrile](/img/structure/B14003106.png)
